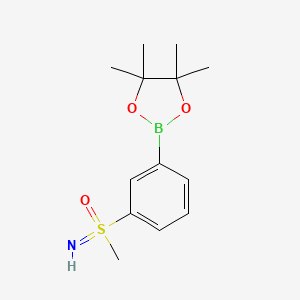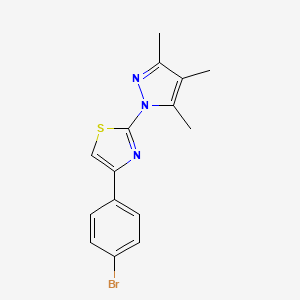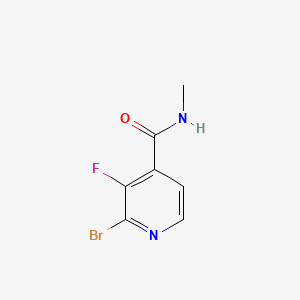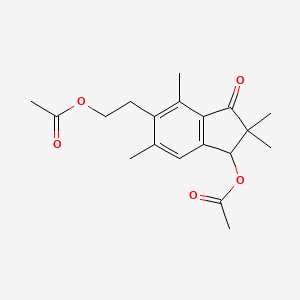
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is a complex organic compound with a unique structure It is characterized by the presence of an indene core substituted with multiple functional groups, including acetoxy and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate typically involves multiple steps. One common approach is the acetylation of 2,2,4,6-tetramethyl-3-oxo-1H-indene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting intermediate is then subjected to esterification with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may influence cellular processes. Additionally, the indene core can interact with proteins or nucleic acids, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-hydroxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl propionate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl butyrate
Uniqueness
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H24O5 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate |
InChI |
InChI=1S/C19H24O5/c1-10-9-15-16(11(2)14(10)7-8-23-12(3)20)17(22)19(5,6)18(15)24-13(4)21/h9,18H,7-8H2,1-6H3 |
Clé InChI |
MXKIYVFWXLBPNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(C2OC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


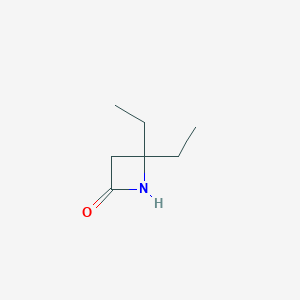
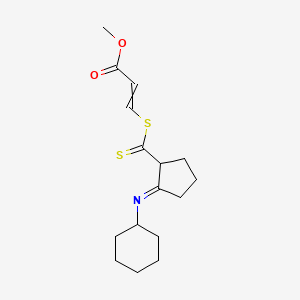
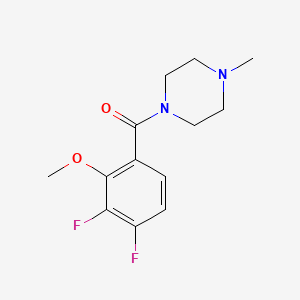
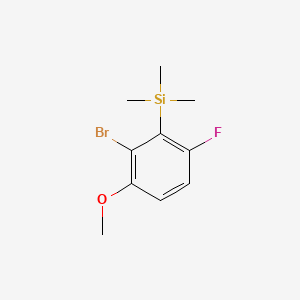
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
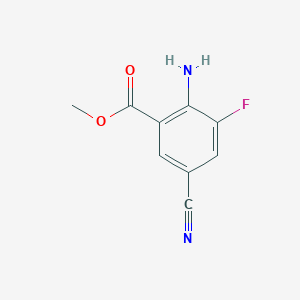
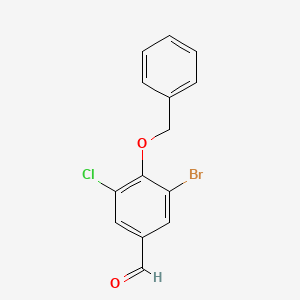
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)

